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Compound of Interest

Compound Name: Ep vinyl quinidine

Cat. No.: B12394969

A Note on Nomenclature: 3-Epiquinine vs. 9-Epiquinine

A preliminary clarification on the nomenclature is essential for researchers and scientists in the
field of alkaloid chemistry. While the query specifies "3-Epiquinine,” the widely recognized and
extensively studied epimer of quinine is 9-epiquinine. The epimerization of quinine, a crucial
process in both synthetic and medicinal chemistry, predominantly occurs at the C9 position,
which bears the hydroxyl group. This guide will, therefore, focus on the properties and
protocols associated with 9-epiquinine, the compound to which the Chemical Abstracts Service
(CAS) number and relevant scientific literature refer. It is highly probable that "3-Epiquinine" is
a misnomer or a typographical error for 9-epiquinine.

Chemical Identification and Nomenclature

9-Epiquinine is a diastereomer of quinine, a natural alkaloid renowned for its antimalarial
properties. The structural distinction lies in the stereochemistry at the C9 carbon atom. The
following table summarizes its key identifiers.
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Identifier Value

CAS Number 572-60-1[1][2][3][4]

(S)-1(2S,4S,5R)-5-ethenyl-1-
IUPAC Name azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-
4-yl)ymethanol[5][6][7]

9-epi-Quinine, (8a,9S)-6'-Methoxycinchonan-9-

Synonyms ol, Epiquinine[1][2]

Molecular Formula C20H24N202[1][3]

Molecular Weight 324.42 g/mol [1][2][4]

InChl Key LOUPRKONTZGTKE-FEBSWUBLSA-N]3]

Physicochemical Properties

The physical and chemical properties of 9-epiquinine are crucial for its handling,
characterization, and application in research and development.

Property Value

Appearance White to off-white solid
Storage Temperature -20°C[7]

Accurate Mass 324.1838[5][7]

Synthesis of 9-Epiquinine

The synthesis of 9-epiquinine is of significant interest, particularly for its use in the development
of chiral organocatalysts. While total synthesis routes have been developed, a common and
efficient method involves the stereochemical inversion of the C9 hydroxyl group of quinine. The
Mitsunobu reaction is a well-established protocol for this transformation.

Experimental Protocol: Synthesis of 9-Epiquinine from
Quinine via Mitsunobu Reaction
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This protocol describes the conversion of quinine to 9-epiquinine through an intermediate ester,
followed by hydrolysis.

Materials:

e (-)-Quinine

e p-Nitrobenzoic acid (PNBA)

o Diethyl azodicarboxylate (DEAD)

e Triphenylphosphine (PPhs)

¢ Anhydrous Tetrahydrofuran (THF)

e Lithium hydroxide (LiOH)

o Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Procedure:

 Esterification (Mitsunobu Reaction):

o To a solution of (-)-quinine in anhydrous THF, add p-nitrobenzoic acid (1.1 equivalents)
and triphenylphosphine (1.3 equivalents).

o Cool the reaction mixture to 0°C.
o Slowly add diethyl azodicarboxylate (1.1 equivalents) dropwise to the cooled solution.

o Allow the reaction to warm to room temperature and stir for 7 hours, or until TLC analysis
indicates the consumption of the starting material.

o The reaction proceeds with an inversion of stereochemistry at the C9 position to form the
corresponding p-nitrobenzoate ester of 9-epiquinine.

e Hydrolysis:
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o Upon completion of the esterification, add a solution of lithium hydroxide in water to the
reaction mixture in the same pot.

o Stir the mixture at room temperature until the hydrolysis of the ester is complete
(monitored by TLC).

o Quench the reaction with water and extract the product with a suitable organic solvent,

such as ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purification:

o Purify the crude product by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 9-epiquinine.

This one-pot esterification-hydrolysis sequence provides an efficient method for obtaining 9-
epiquinine from its readily available diastereomer, quinine.

Below is a diagram illustrating the workflow for the synthesis of 9-epiquinine from quinine.
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Caption: Workflow for the synthesis of 9-epiquinine from quinine.
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Analytical Characterization

The structural confirmation and purity assessment of 9-epiquinine are typically performed using
a combination of spectroscopic and chromatographic techniques.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
molecular structure and stereochemistry. The chemical shifts and coupling constants of the
protons and carbons around the C9 stereocenter are distinct from those of quinine.

« Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic
functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N
stretches of the quinoline ring.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to
confirm the molecular formula by providing a highly accurate mass measurement.

» X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination
of the three-dimensional structure and absolute stereochemistry of the molecule.[3][9]

The following diagram outlines a typical workflow for the analytical characterization of
synthesized 9-epiquinine.
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Caption: Experimental workflow for the characterization of 9-epiquinine.

Biological Activity and Applications in Drug
Development

While quinine is a potent antimalarial agent, 9-epiquinine exhibits significantly reduced activity
against Plasmodium falciparum. Studies have shown that quinine and its diastereomer
quinidine are over 100 times more active than 9-epiquinine and 9-epiquinidine against
chloroquine-sensitive strains of the malaria parasite, and over 10 times more active against
chloroquine-resistant strains.[8] This dramatic difference in biological activity underscores the
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critical importance of the stereochemistry at the C9 position for antimalarial efficacy. The
orientation of the hydroxyl group and the quinuclidine nitrogen in 9-epiquinine is considered
unfavorable for the interactions required for its antimalarial action.[9]

Despite its low intrinsic antimalarial activity, 9-epiquinine serves as a valuable precursor in the
synthesis of other biologically active compounds and, most notably, in the field of asymmetric
organocatalysis. Derivatives such as 9-amino(9-deoxy)epi cinchona alkaloids have emerged as
powerful chiral organocatalysts for a variety of stereoselective transformations.[10] These
catalysts are particularly effective in the functionalization of carbonyl compounds. Mechanistic
studies have revealed that these catalysts can form well-structured supramolecular assemblies
that enable high levels of stereocontrol in chemical reactions.[10]

Signaling Pathway Involvement

Currently, there is limited direct evidence in the scientific literature detailing the specific
involvement of 9-epiquinine in modulating intracellular signaling pathways, largely due to its
reduced biological activity compared to quinine. Research has primarily focused on its
synthesis and application as a building block for organocatalysts rather than its direct
pharmacological effects. The derivatives of 9-epiquinine, particularly the 9-amino(9-deoxy)epi
cinchona alkaloids, function as catalysts and their mechanism of action is understood in the
context of chemical reaction pathways rather than biological signaling cascades.

Conclusion

9-Epiquinine, the C9 epimer of quinine, is a compound of significant interest in synthetic
organic chemistry. While its biological activity as an antimalarial is substantially lower than that
of quinine, it serves as a crucial starting material for the synthesis of highly effective chiral
organocatalysts. The stereoselective synthesis and derivatization of 9-epiquinine continue to be
active areas of research, enabling the development of new catalytic systems for asymmetric
synthesis. A clear understanding of its nomenclature, properties, and synthetic methodologies
is paramount for researchers working in the fields of natural product chemistry, medicinal
chemistry, and catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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